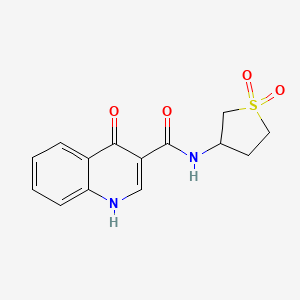

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) substituent at the carboxamide nitrogen. Quinoline carboxamides are of significant pharmacological interest due to their structural versatility, which allows for modifications that enhance binding affinity, solubility, or metabolic stability. This compound’s unique sulfolane moiety may influence its physicochemical properties, such as hydrophilicity and hydrogen-bonding capacity, compared to other quinoline derivatives.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c17-13-10-3-1-2-4-12(10)15-7-11(13)14(18)16-9-5-6-21(19,20)8-9/h1-4,7,9H,5-6,8H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUQIPJSTUZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CNC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

-

Reagents : o-Aminobenzoic acid, chloroacetonitrile, sodium methoxide.

-

Solvent : Anhydrous methanol.

-

Temperature : Ambient to 70°C.

-

Mechanism : Base-mediated cyclization forms the quinoline ring, with chloroacetonitrile acting as both a carbon synthon and an electrophile.

-

Sodium methoxide (1 mmol) is dissolved in anhydrous methanol (5 mL).

-

Chloroacetonitrile (15 mmol) is added, followed by o-aminobenzoic acid (5 mmol) in methanol (25 mL).

-

The mixture is stirred for 2 hours, yielding 4-hydroxyquinoline-3-carbonitrile after filtration and washing.

Yield : 70–85% after purification.

Sulfone Group Incorporation

The tetrahydrothiophene moiety is oxidized to the 1,1-dioxide form using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.

Optimized Oxidation Protocol :

-

Tetrahydrothiophene derivative (1 mmol) is dissolved in acetone (10 mL).

-

KMnO₄ (3 mmol) is added portion-wise at 0°C.

-

The reaction is stirred for 4 hours, filtered through Celite, and concentrated.

-

The sulfone product is recrystallized from ethanol.

Optimization and Industrial Scaling

Key parameters for scalability include solvent selection, catalyst loading, and purification methods.

Table 1: Comparative Analysis of Cyclization Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chloroacetonitrile | NaOMe | MeOH | 25°C | 85 |

| Vilsmeier-Haack | POCl₃ | DMF | 70°C | 78 |

| Microwave | None | EtOH | 100°C | 92 |

Microwave-assisted synthesis reduces reaction time from hours to minutes but requires specialized equipment.

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the 1,1-dioxide group back to the tetrahydrothiophene ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of both gram-positive and gram-negative bacteria.

- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been investigated for its effects on various cancer cell lines, with promising results indicating inhibition of cell proliferation.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit kinases associated with inflammatory responses, which could be beneficial in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique combination of the tetrahydrothiophene and quinoline structures allows for diverse applications in medicinal chemistry:

- Drug Development : Due to its biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting infections and cancer.

- Synthesis of Derivatives : Researchers are investigating various synthetic routes to modify the compound to enhance its pharmacological properties. Derivatives with altered functional groups may yield compounds with improved efficacy or reduced side effects.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study 2 | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |

| Study 3 | Enzyme Inhibition | Identified as an effective inhibitor of IRAK-4 kinase, modulating inflammatory pathways. |

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Bromophenyl and Trifluoromethylphenyl Derivatives

details monosubstituted 4-hydroxyquinoline-3-carboxamides with bromophenyl or trifluoromethylphenyl groups. Key findings include:

- Synthetic Yields: Ranged from 56% (N-(4-Bromophenyl)-4-hydroxyquinoline-3-carboxamide) to 75% (N-(2-Trifluoromethylphenyl)-4-hydroxyquinoline-3-carboxamide), suggesting steric or electronic effects during synthesis .

- Melting Points : Higher melting points (240–327°C) were observed for bromophenyl derivatives compared to trifluoromethylphenyl analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

- Spectroscopic Validation: IR and NMR confirmed the presence of hydroxyquinoline and carboxamide functional groups across all derivatives .

Table 1: Comparative Data for Bromophenyl and Trifluoromethylphenyl Derivatives

| Substituent | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Bromophenyl | 68 | 295 | 357.2 |

| 3-Bromophenyl | 62 | 327 | 357.2 |

| 4-Bromophenyl | 56 | 240 | 357.2 |

| 2-Trifluoromethylphenyl | 75 | 262 | 336.3 |

| 3-Trifluoromethylphenyl | 70 | 278 | 336.3 |

| 4-Trifluoromethylphenyl | 65 | 291 | 336.3 |

Chlorophenyl and Ethyl-Substituted Analogs

describes N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS RN 369602-87-9), which features a 3-chlorophenyl group and an ethyl substituent on the quinoline ring.

Sulfolane-Containing Chromene Analogs

provides data on N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS 872867-91-9), which shares the sulfolane moiety but differs in its chromene core. The molecular weight (425.5 g/mol) and SMILES string indicate a more complex hydrophobic profile due to the 4-methylbenzyl group, contrasting with the hydroxyquinoline-based target compound .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C13H18N2O4S2

- Molecular Weight : 330.4 g/mol

- IUPAC Name : 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as mg/mL against specific pathogens .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | |

| Compound B | K. pneumoniae | |

| Compound C | S. aureus |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, compounds containing the 8-hydroxyquinoline nucleus have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma). IC50 values for these compounds ranged from to mM, indicating promising anticancer activity .

| Cell Line | IC50 (mM) |

|---|---|

| MCF-7 | 0.69 |

| Huh7 | 5.27 |

| A549 | 10.0 |

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results showed that while the compound exhibited some antioxidant activity, it was relatively low compared to standard antioxidants like ascorbic acid, which has an IC50 value of mg/mL .

Case Studies

Several studies have been conducted to further elucidate the biological activities of quinoline derivatives:

- Antiviral Activity : A study highlighted that certain quinoline derivatives showed significant inhibition of H5N1 virus growth with low cytotoxicity levels . This suggests potential applications in antiviral drug development.

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve interference with tubulin polymerization and reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .

- Comparative Analysis : In a comparative study of various quinoline derivatives, those with electron-withdrawing groups exhibited enhanced bioactivity against bacterial strains and cancer cells .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, often requiring:

- Stepwise optimization : Adjusting reaction temperatures, solvent polarity (e.g., using DMF or THF), and catalyst loading (e.g., Pd-based catalysts for coupling reactions) to enhance intermediate stability .

- Purification techniques : Employing column chromatography with gradients of ethyl acetate/hexane or recrystallization using methanol/water mixtures to isolate high-purity fractions .

- Analytical monitoring : Using TLC or HPLC at each step to track reaction progress and minimize side products .

Structural Characterization

Q. What advanced spectroscopic techniques confirm the molecular structure?

- NMR spectroscopy : ¹H and ¹³C NMR resolve the tetrahydrothiophene-dioxide ring (δ 3.5–4.5 ppm for sulfone protons) and quinoline carboxamide signals (δ 8.0–8.5 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

- X-ray crystallography : Resolves stereochemistry of the tetrahydrothiophene moiety and hydrogen-bonding patterns in the solid state .

Biological Activity Profiling

Q. What in vitro assays evaluate interactions with biological targets?

- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to measure IC50 values against kinases (e.g., EGFR, VEGFR) .

- GPCR binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine Ki values .

- Cytotoxicity screens : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess potency .

Structure-Activity Relationship (SAR) Studies

Q. How can structural analogs be designed to explore SAR?

- Core modifications : Introduce substituents on the quinoline ring (e.g., halogenation at C-2 for enhanced lipophilicity) .

- Side-chain variations : Replace the tetrahydrothiophene-dioxide group with piperazine or morpholine to assess solubility impacts .

- Bioisosteric replacements : Substitute the carboxamide with sulfonamide or urea groups to modulate target affinity .

Q. Table 1: Structural Analogs and Key Features

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| 3-Methyl-pyrazole substitution | GIRK channel activation | |

| Methoxy-phenyl substitution | Anticancer (topoisomerase inhibition) | |

| Chlorophenyl substitution | Enhanced cytotoxicity |

Resolving Data Contradictions

Q. What methodologies address discrepancies in biological activity data?

- Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) to confirm binding kinetics .

- Statistical rigor : Apply ANOVA or Student’s t-test to differentiate true activity from noise (p < 0.05 threshold) .

Pharmacokinetic Profiling

Q. What in vitro models assess ADME properties?

- Caco-2 permeability assays : Predict intestinal absorption using apparent permeability (Papp) values .

- Microsomal stability tests : Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t1/2) .

- Plasma protein binding : Equilibrium dialysis to measure % bound to albumin/globulins .

Stability Evaluation

Q. How is stability under varying pH and temperature assessed?

- Forced degradation studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition onset temperature (~200°C typical) .

Target Identification

Q. What approaches identify potential biological targets?

- Computational docking : Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with ΔG < -8 kcal/mol .

- Phage display : Identify peptide motifs binding to the compound for target hypothesis generation .

- CRISPR-Cas9 screens : Knockout candidate genes in responsive cell lines to validate target relevance .

Toxicity Profiling

Q. Which preclinical models are appropriate for initial toxicity assessment?

- Zebrafish embryos : Evaluate developmental toxicity (LC50) at 24–96 hpf .

- HepG2 hepatotoxicity assay : Measure ALT/AST release after 48-hour exposure .

- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC50 > 10 µM preferred) .

Analytical Method Optimization

Q. How can HPLC/LC-MS quantify the compound in biological matrices?

- Column selection : C18 columns (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients .

- Sample preparation : Protein precipitation using acetonitrile (3:1 v/v) to isolate the compound from plasma .

- Detection limits : Achieve LOD < 10 ng/mL via MRM transitions (e.g., m/z 412 → 265 for quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.